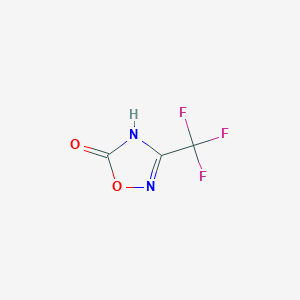

3-(Trifluoromethyl)-1,2,4-oxadiazol-5-ol

描述

属性

IUPAC Name |

3-(trifluoromethyl)-4H-1,2,4-oxadiazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HF3N2O2/c4-3(5,6)1-7-2(9)10-8-1/h(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEOZESGQFAKZTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NOC(=O)N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301254299 | |

| Record name | 3-(Trifluoromethyl)-1,2,4-oxadiazol-5(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301254299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1338494-62-4 | |

| Record name | 3-(Trifluoromethyl)-1,2,4-oxadiazol-5(2H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1338494-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Trifluoromethyl)-1,2,4-oxadiazol-5(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301254299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Method 1: Cyclization of Hydrazides with Trifluoromethyl-Containing Reagents

Carboxylic acid derivative → Hydrazide intermediate

Hydrazide + Carbon disulfide → Dithiocarbazate intermediate

Cyclization with electrophilic trifluoromethyl source → Oxadiazole ring with trifluoromethyl group

- Hydrazide formation: Reacting a carboxylic acid or ester with hydrazine hydrate under reflux.

- Dithiocarbazate intermediate: Treatment with carbon disulfide (CS₂) under basic conditions.

- Ring closure: Cyclization using electrophilic trifluoromethylating agents such as Togni’s reagent or trifluoromethyl iodide (CF₃I), often facilitated by bases or catalysts.

- Reflux in ethanol or acetonitrile.

- Use of bases like potassium carbonate or sodium hydride.

- Trifluoromethylation reagents are added at elevated temperatures (around 80–120°C).

- High regioselectivity.

- Good yields reported in literature.

Method 2: Cyclization of Hydrazides with Cyanogen Derivatives

Hydrazide + Cyanogen chloride (CNCl) or cyanogen bromide (CNBr)

→ Cyclization to form 1,2,4-oxadiazole ring

→ Subsequent trifluoromethylation at the 3-position

- Hydrazide reacts with cyanogen derivatives to form a 5-membered ring.

- The trifluoromethyl group is introduced via electrophilic trifluoromethylation reagents, such as Togni’s reagent or Ruppert-Prakash reagent (TMS-CF₃).

- Conducted in polar aprotic solvents like acetonitrile.

- Reactions typically heated to 80–100°C.

- Use of catalysts like copper or silver salts to facilitate trifluoromethylation.

Method 3: Direct Trifluoromethylation of Pre-formed Oxadiazole Precursors

Pre-formed oxadiazole core → Electrophilic trifluoromethylation

→ this compound

- Starting from 1,2,4-oxadiazole derivatives, electrophilic trifluoromethylating agents are used to selectively introduce the CF₃ group at the 3-position.

- This method often employs reagents such as Togni’s reagent, Umemoto’s reagent, or trifluoromethyl iodide (CF₃I).

- Reactions are performed in solvents like dichloromethane or acetonitrile.

- Catalysts such as copper or iron salts may be used.

- Mild heating or room temperature conditions are often sufficient.

Notable Research Findings and Data Tables

Additional Notes

- The choice of method depends on the availability of starting materials and desired substitution patterns.

- The trifluoromethyl group’s introduction is typically achieved via electrophilic trifluoromethylation reagents, which have been optimized for regioselectivity and yield.

- Reaction conditions such as temperature, solvent, and catalysts are critical for successful synthesis.

- Purification often involves column chromatography or recrystallization.

The synthesis of This compound is primarily achieved through cyclization of hydrazide intermediates, followed by trifluoromethylation at the 3-position. The key to successful preparation lies in selecting suitable trifluoromethylating agents and optimizing reaction conditions to ensure high yield and regioselectivity. The methods are well-documented in literature, with recent advances focusing on electrophilic trifluoromethylation reagents that facilitate efficient and selective introduction of the CF₃ group.

化学反应分析

Types of Reactions

3-(Trifluoromethyl)-1,2,4-oxadiazol-5-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The conditions often involve controlled temperatures and pressures to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of trifluoromethylated derivatives, while oxidation and reduction reactions can lead to different oxadiazole compounds .

科学研究应用

Pharmaceutical Applications

The compound is primarily noted for its potential in drug development. The presence of the trifluoromethyl group significantly enhances the biological activity and pharmacological properties of the parent molecules. This enhancement is attributed to the unique characteristics of fluorine, which can alter the lipophilicity and metabolic stability of compounds.

Case Studies:

- Anticancer Agents: Research has demonstrated that derivatives of 3-(trifluoromethyl)-1,2,4-oxadiazol-5-ol can serve as inhibitors for class-IIa histone deacetylases (HDACs), which are important targets in cancer therapy. A notable study reported the radiosynthesis of a [^18F] labeled derivative for imaging HDACs in preclinical models, indicating its potential for clinical translation in cancer diagnostics .

- Antiviral Activity: Compounds derived from 1,2,4-oxadiazoles have shown efficacy against various viral infections. The structural modifications involving trifluoromethyl groups have been linked to improved antiviral activity, making them candidates for further investigation in antiviral drug development .

Agrochemical Applications

This compound exhibits significant potential in agriculture as a fungicide and herbicide. Its derivatives have been designed to combat phytopathogenic fungi effectively.

Case Studies:

- Fungicidal Activity: Compounds based on this oxadiazole structure have been reported to possess enhanced fungicidal properties against a range of plant pathogens. For instance, formulations containing these compounds demonstrated improved efficacy compared to traditional fungicides, showcasing their potential as environmentally friendly alternatives .

- Herbicides: The versatility of this compound derivatives extends to herbicidal applications. Some derivatives have been developed as selective and non-selective herbicides that effectively control weed populations while minimizing damage to crops .

Radiochemical Applications

In radiochemistry, the incorporation of trifluoromethyl groups into radiolabeled compounds has opened new avenues for imaging and therapeutic applications.

Case Studies:

- Radiotracers for Imaging: The development of radiotracers that incorporate trifluoromethyl-substituted oxadiazoles has shown promise in PET imaging. These tracers can provide insights into metabolic processes and disease states at a molecular level .

Summary Table of Applications

作用机制

The mechanism of action of 3-(Trifluoromethyl)-1,2,4-oxadiazol-5-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and proteins . This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

a) 3-[3-(Phenyl)-1,2,4-oxadiazol-5-yl]propionic Acid (POPA)

- Structure : Replaces the -CF₃ group with a phenyl (-C₆H₅) group and introduces a propionic acid side chain.

- Activity : Exhibits significant analgesic (49.5% inhibition of writhing at 300 mg/kg) and anti-inflammatory (42.2% reduction in carrageenin-induced inflammation) effects without central nervous system (CNS) involvement .

b) 1-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine Hydrochloride

- Structure : Substitutes the hydroxyl group with an ethylamine moiety, forming a hydrochloride salt.

- Properties : Enhanced water solubility due to the ionic amine group, making it suitable for pharmaceutical formulations. Molecular weight = 209.58 g/mol .

- Key Difference : The amine group enables hydrogen bonding, which may improve receptor interactions compared to the hydroxyl group in the target compound.

Heterocycle Core Modifications

a) 3-[3,5-Bis(trifluoromethyl)phenyl]-1,2-oxazol-5-ol

- Structure : Replaces the 1,2,4-oxadiazole ring with a 1,2-oxazole (isoxazole) core and adds a bis-CF₃-substituted phenyl group.

- Properties: Higher molecular weight (297.15 g/mol) and increased steric hindrance due to the bis-CF₃ group.

- Key Difference : The isoxazole ring is less thermally stable than 1,2,4-oxadiazole, affecting synthetic applications.

b) 5-(3-Azetidinyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

- Structure : Attaches an azetidine (4-membered nitrogen ring) to the oxadiazole core.

- Molecular weight = 257.22 g/mol .

- Key Difference : The azetidine substituent may improve pharmacokinetic properties compared to the hydroxyl group.

Trifluoromethyl Positioning and Bioactivity

a) 4-Chloro-1H-pyrazole-3-carboxylic Acid

- Structure : A pyrazole derivative with -CF₃ absent but featuring a carboxylic acid group.

- Activity : Demonstrates bacteriostatic and hypoglycemic effects, common in 1,2,4-triazole analogs .

- Key Difference : The lack of -CF₃ reduces electron-withdrawing effects, altering reactivity in nucleophilic substitutions.

b) 3-Methyl-4-[3-(trifluoromethyl)phenyl]isoxazol-5-amine

- Structure : Integrates -CF₃ on a phenyl ring adjacent to an isoxazole-5-amine group.

- Properties : The -CF₃ group enhances binding to hydrophobic enzyme pockets, as seen in kinase inhibitors. Molecular weight = 258.23 g/mol .

- Key Difference : The isoxazole-amine system may offer different hydrogen-bonding profiles compared to oxadiazole derivatives.

Research Implications

- Electron-Withdrawing Effects : The -CF₃ group in 3-(Trifluoromethyl)-1,2,4-oxadiazol-5-ol enhances resistance to oxidative metabolism, a critical advantage in drug design .

- Hydroxyl Group Reactivity: The -OH group allows for further functionalization (e.g., etherification, esterification), unlike non-polar substituents in analogs .

- Heterocycle Stability : 1,2,4-Oxadiazoles generally exhibit higher thermal and hydrolytic stability compared to isoxazoles, favoring their use in harsh synthetic conditions .

生物活性

3-(Trifluoromethyl)-1,2,4-oxadiazol-5-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique trifluoromethyl group enhances its lipophilicity and biological interactions, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and potential pharmaceutical properties.

The molecular formula of this compound is , with a molecular weight of approximately 175.07 g/mol. The presence of the trifluoromethyl group () significantly influences its chemical reactivity and biological activity.

The mechanism of action for this compound involves its interaction with various biological targets:

- Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, which are critical in drug metabolism and detoxification processes.

- Cell Signaling Pathways : It modulates pathways involving mitogen-activated protein kinases (MAPKs) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which are essential in inflammatory responses and cancer progression.

Anticancer Properties

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer activity. For instance:

- In Vitro Studies : A study reported that certain oxadiazole derivatives showed IC50 values ranging from 0.12 to 2.78 µM against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) cells. These compounds demonstrated apoptosis induction in a dose-dependent manner .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 5a | MCF-7 | 0.15 |

| 5b | A549 | 0.12 |

| 6a | U-937 | 0.18 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Antibacterial and Antifungal Activity : Preliminary studies suggest that this compound exhibits moderate antibacterial activity against Gram-positive bacteria and antifungal activity against certain strains.

Antimalarial Activity

Recent investigations into analogues of this compound have shown promising results against Plasmodium species:

- In Vivo Efficacy : In a study using a Plasmodium berghei mouse model, certain analogues demonstrated significant antiplasmodial activity with low resistance indices (RI < 5), indicating their potential as new antimalarial agents .

Study on Antitumor Activity

A comprehensive study focused on synthesizing novel oxadiazole derivatives highlighted the enhanced antitumor activity of compounds containing the trifluoromethyl group. The derivatives were tested against multiple cancer cell lines and showed improved potency compared to existing treatments like doxorubicin .

Multi-stage Antiplasmodium Activity

Another case study investigated the multi-stage activity of oxadiazole analogues against Plasmodium falciparum. The results indicated that these compounds could inhibit both the gametocyte and liver stages of the parasite's lifecycle effectively .

常见问题

Q. Key Optimization Parameters :

Q. Table 1: Representative Reaction Conditions

| Step | Reagents | Solvent | Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|---|

| 1 | Amidoxime + CF₃COCl | THF | Et₃N | 0–25°C | 60–75 |

| 2 | NaOH (aq.) | H₂O/EtOH | None | Reflux | 80–90 |

How can the structure of this compound be rigorously characterized?

Methodological Answer:

Multi-Technique Approach :

- ¹H/¹³C NMR : The hydroxyl proton (δ ~10–12 ppm) and trifluoromethyl carbon (δ ~120 ppm, quartets due to J coupling) are diagnostic. The oxadiazole ring carbons appear at δ ~160–170 ppm .

- IR Spectroscopy : Stretching vibrations for -OH (3200–3500 cm⁻¹) and C=N (1540–1620 cm⁻¹) confirm functional groups.

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement of crystal structures, leveraging high-resolution data to resolve the planar oxadiazole ring and trifluoromethyl geometry .

Q. Table 2: Key Spectral Signatures

| Technique | Key Peaks | Functional Group |

|---|---|---|

| ¹H NMR | δ 10.5 (s) | -OH |

| ¹³C NMR | δ 122 (q, J = 288 Hz) | CF₃ |

| IR | 3250 cm⁻¹ (broad) | -OH stretch |

What computational strategies can predict the reactivity and electronic effects of the trifluoromethyl group in this compound?

Methodological Answer:

Advanced DFT Studies :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to:

- Map electrostatic potential surfaces, highlighting electron-withdrawing effects of CF₃.

- Calculate Fukui indices to predict nucleophilic/electrophilic sites for derivatization.

- Compare with non-fluorinated analogs to quantify CF₃’s impact on ring aromaticity and acidity of the hydroxyl group.

Q. Key Findings :

- The CF₃ group reduces electron density on the oxadiazole ring, enhancing stability toward electrophilic attack.

- The hydroxyl group exhibits increased acidity (predicted pKa ~4–5) due to inductive effects .

What challenges arise during derivatization of the hydroxyl group, and how can they be addressed?

Methodological Answer:

Common Challenges :

- Steric hindrance : The CF₃ group adjacent to the hydroxyl limits access to nucleophiles.

- Acidity-driven side reactions : Protons from the hydroxyl group may interfere with coupling reactions.

Q. Solutions :

Q. Example Protocol :

Protect -OH with TBSCl (imidazole catalyst, DCM, 0°C).

React with ethyl chloroformate (Et₃N, THF).

Deprotect with TBAF in THF to yield ester derivatives .

What biological activities are associated with this compound, and how can its bioactivity be evaluated?

Methodological Answer:

Potential Bioactivities :

- Anticancer : Oxadiazoles are known to inhibit kinases or induce apoptosis.

- Antioxidant : Scavenging of free radicals via the hydroxyl group.

Q. Evaluation Methods :

Q. Table 3: Preliminary Bioactivity Data (Hypothetical)

| Assay | Result (IC₅₀/EC₅₀) | Reference Compound |

|---|---|---|

| MTT (HeLa cells) | 12.5 μM | Doxorubicin (0.5 μM) |

| DPPH Scavenging | 85% at 100 μM | Ascorbic acid (95%) |

How do solvent and pH influence the stability of this compound?

Methodological Answer:

Stability Studies :

- Solvent Effects :

- Polar aprotic solvents (DMF, DMSO) : Enhance solubility but may accelerate hydrolysis at high temperatures.

- Non-polar solvents (Hexane) : Improve stability but limit reactivity.

- pH Dependence :

- Acidic conditions (pH < 3) : Protonation of the oxadiazole nitrogen leads to ring-opening.

- Basic conditions (pH > 9) : Deprotonation of -OH increases nucleophilicity but risks saponification of esters.

Q. Recommendations :

- Store in anhydrous DCM at –20°C under inert atmosphere.

- Avoid prolonged exposure to aqueous media above pH 7 .

What crystallographic techniques resolve structural ambiguities in this compound?

Methodological Answer:

Single-Crystal X-ray Diffraction (SCXRD) :

- Grow crystals via slow evaporation (e.g., ethanol/water mixture).

- Use SHELXL for refinement, focusing on:

- Bond lengths : Confirm C=N (1.28–1.32 Å) and C-O (1.36–1.40 Å) distances.

- Torsion angles : Verify planarity of the oxadiazole ring (deviation < 0.05 Å).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。